2,9-Diiodo-4,4,5,5,6,6,7,7-octafluorodecane-1,10-diol
Overview
Description
2,9-Diiodo-4,4,5,5,6,6,7,7-octafluorodecane-1,10-diol is a fluorinated organic compound with the molecular formula C₁₀H₁₂F₈I₂O₂ and a molecular weight of 569.997 g/mol . This compound is characterized by the presence of two iodine atoms and eight fluorine atoms, making it highly fluorinated and iodinated. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,9-Diiodo-4,4,5,5,6,6,7,7-octafluorodecane-1,10-diol typically involves the reaction of octane-1,10-diol with fluorinating agents and iodine sources under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the fluorination and iodination processes. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
2,9-Diiodo-4,4,5,5,6,6,7,7-octafluorodecane-1,10-diol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms, typically using reducing agents such as lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,9-Diiodo-4,4,5,5,6,6,7,7-octafluorodecane-1,10-diol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated and iodinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of imaging agents and probes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,9-Diiodo-4,4,5,5,6,6,7,7-octafluorodecane-1,10-diol involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect various molecular pathways, including those involved in cellular signaling and metabolic processes. The compound’s high electronegativity and lipophilicity contribute to its ability to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
2,9-Diiodo-4,4,5,5,6,6,7,7-octafluorodecane-1,10-diol can be compared with other similar compounds, such as:
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol: This compound has a similar fluorinated structure but lacks the iodine atoms, making it less reactive in certain substitution reactions.
1,8-Diiodooctane: This compound contains iodine atoms but lacks the extensive fluorination, resulting in different chemical properties and reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: This compound is shorter in chain length and has fewer fluorine atoms, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of extensive fluorination and iodination, which imparts distinct chemical reactivity and physical properties .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7-octafluoro-2,9-diiododecane-1,10-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F8I2O2/c11-7(12,1-5(19)3-21)9(15,16)10(17,18)8(13,14)2-6(20)4-22/h5-6,21-22H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUJXXVGHQVEAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(CC(CO)I)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F8I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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